molecular formula C22H21F3N2O2S B2579592 1-(morpholin-4-yl)-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethan-1-one CAS No. 878054-45-6

1-(morpholin-4-yl)-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethan-1-one

Cat. No.: B2579592
CAS No.: 878054-45-6
M. Wt: 434.48
InChI Key: RORKULCAXDFEMO-UHFFFAOYSA-N
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Description

1-(morpholin-4-yl)-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethan-1-one is a complex organic compound that features a trifluoromethyl group, an indole core, and a morpholine ring

Preparation Methods

The synthesis of 1-(morpholin-4-yl)-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethan-1-one involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(morpholin-4-yl)-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethan-1-one undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these reactions are often challenging due to the electron-withdrawing nature of the trifluoromethyl group.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution.

Scientific Research Applications

1-(morpholin-4-yl)-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(morpholin-4-yl)-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the indole core can interact with hydrophobic pockets in the target molecule. The morpholine ring can contribute to the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds to 1-(morpholin-4-yl)-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethan-1-one include:

    1-(morpholin-4-yl)-2-[3-(phenylmethyl)sulfanyl]-1H-indol-1-yl]ethan-1-one: Lacks the trifluoromethyl group, which may result in different biological activity.

    1-(piperidin-4-yl)-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethan-1-one: Contains a piperidine ring instead of a morpholine ring, which can affect its solubility and pharmacokinetics.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical and biological properties.

Properties

IUPAC Name

1-morpholin-4-yl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O2S/c23-22(24,25)17-5-3-4-16(12-17)15-30-20-13-27(19-7-2-1-6-18(19)20)14-21(28)26-8-10-29-11-9-26/h1-7,12-13H,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORKULCAXDFEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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